Emodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions.

Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041

Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions

Soluble in alcohol; insoluble in wate

Synonyms

Canonical SMILES

Emodin's Anti-Cancer Potential

One of the most actively explored areas of emodin research focuses on its potential as an anti-cancer agent. Studies have shown that emodin can inhibit various processes involved in cancer development, including cell proliferation, invasion, and metastasis. Emodin's mechanism of action appears to involve targeting multiple signaling pathways that regulate these processes. For instance, emodin can suppress the expression of proteins like YB-1, which are crucial for cancer cell metastasis []. Additionally, emodin has been shown to inhibit the growth of various cancer cell lines, including breast and liver cancer cells.

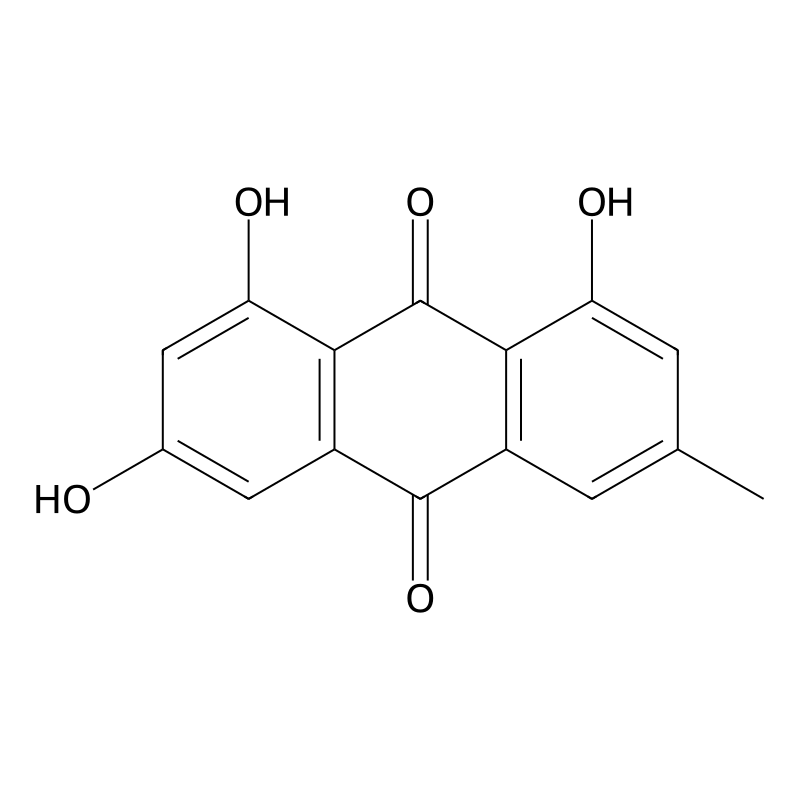

Emodin, chemically known as 6-methyl-1,3,8-trihydroxyanthraquinone, is an organic compound classified as an anthraquinone. It can be isolated from various plants, including Rheum palmatum (Chinese rhubarb), Polygonum cuspidatum (Japanese knotweed), and Frangula alnus (buckthorn) . This compound is notable for its vibrant yellow color and has been traditionally used in Chinese medicine for its medicinal properties. Emodin is produced not only by plants but also by several fungal species, indicating its wide ecological distribution .

Emodin undergoes various chemical transformations, primarily involving hydroxylation and oxidation. One significant reaction is the conversion of emodinanthrone to emodin through oxidation processes . Additionally, emodin's reactivity with thiols has been studied to understand its metabolic pathways and potential reactive intermediates . Its structure allows it to participate in redox reactions, which contribute to its biological activity.

Emodin exhibits a range of biological activities, making it a subject of extensive research. Key activities include:

- Antiviral Properties: Emodin has shown potential antiviral effects against coronaviruses, including SARS-CoV-2, by inhibiting the ion channel of protein 3a, which is crucial for viral release from infected cells .

- Anti-inflammatory Effects: It reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

- Anticancer Activity: Emodin acts as a tyrosine kinase inhibitor and has been studied for its antineoplastic properties .

- Laxative Effects: Traditionally used as a laxative in herbal medicine due to its ability to stimulate bowel movements .

Emodin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting emodin from plant sources like Rheum palmatum using solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including the condensation of anthraquinone derivatives followed by hydroxylation steps.

- Biotechnological Approaches: Some studies have explored the use of microbial fermentation to produce emodin from precursors using specific fungal strains .

Emodin has diverse applications across various fields:

- Pharmaceuticals: Due to its antiviral and anticancer properties, it is being investigated for potential therapeutic applications in treating viral infections and cancers.

- Cosmetics: Its anti-inflammatory properties make it a candidate for skincare formulations aimed at reducing inflammation and promoting skin health.

- Agriculture: Emodin exhibits antifungal activity, making it a potential natural pesticide or growth regulator in agricultural practices .

Research on emodin's interactions with other compounds has revealed its complex biochemical behavior. Notably:

- Emodin interacts with various cellular pathways, influencing gene expression related to inflammation and cancer progression.

- Studies have shown that emodin can enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

Emodin shares structural similarities with several other anthraquinones. Here are some notable compounds for comparison:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Aloe-emodin | Hydroxylated anthraquinone derivative | Known for its laxative effects and anti-inflammatory properties. |

| Rhein | 1,8-Dihydroxyanthraquinone | Exhibits antibacterial activity but less potent against viruses compared to emodin. |

| Chrysophanol | 1,8-Dihydroxy-3-methylanthraquinone | Primarily known for its antifungal properties; less studied than emodin. |

Emodin's unique hydroxylation pattern contributes to its distinct biological activities compared to these similar compounds, particularly in its antiviral efficacy and broader therapeutic potential .

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Decomposition

Appearance

Melting Point

256-257 °C

Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/

Pale yellow needles; mp: 225 °C /Trimethyl ether/

266 - 268 °C

Storage

UNII

GHS Hazard Statements

H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER:/ ... Emodin and cassiamin B /were examined as cancer chemopreventive agents/ ... These compounds exhibited the remarkable anti-tumor promoting effect on two-stage carcinogenesis test of mouse skin tumors induced by 7,12-dimethylbenz[a]anthracene as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter by both topical application. Furthermore, emodin exhibited potent inhibitory activity on two-stage carcinogenesis test of mouse skin tumors induced by nitric oxide donor, (+/-)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide as an initiator and TPA as a promoter.

/EXPL THER:/ ... Emodin ameliorates the undesirable effects of concentrated glucose on HPMC /human peritoneal mesothelial cells/ via suppression of PKC activation and CREB phosphorylation, and suggest that emodin may have a therapeutic potential in the prevention or treatment of glucose-induced structural and functional abnormalities in the peritoneal membrane.

MeSH Pharmacological Classification

Mechanism of Action

... Emodin induces apoptotic responses in the human hepatocellular carcinoma cell lines (HCC) Mahlavu, PLC / PRF / 5 and HepG2. The addition of emodin to these three cell lines led to inhibition of growth in a time- and dose-dependent manner. Emodin generated reactive oxygen species (ROS) in these cells which brought about a reduction of the intracellular mitochondrial transmembrane potential (Deltaym), followed by the activation of caspase-9 and caspase-3, leading to DNA fragmentation and apoptosis.

Emodin inhibited the activity of TPK and CK2 and the degradation of I-kappaB.

... Emodin-induced apoptosis of CH27 cells does not involve modulation of endogenous Bcl-X(L) protein expression, but appears to be associated with the increased expression of cellular Bak and Bax proteins.

For more Mechanism of Action (Complete) data for EMODIN (9 total), please visit the HSDB record page.

Pictograms

Irritant

Other CAS

120667-83-6

Absorption Distribution and Excretion

Metabolism Metabolites

The hepatic microsomes derived from various animal species transformed emodin (1,3,8-trihydroxy-6-methylanthraquinone), into an unidentified anthraquinone, along with 2-hydroxy-, 4-hydroxy- and 7-hydroxyemodins. ... This major metabolite /was identified/ as omega-hydroxy-emodin (1,3,8-trihydroxy-6-hydroxymethylanthraquinone). Among 7 animal species, the highest activity to produce this omega-hydroxyemodin was observed in the hepatic microsomes of guinea pig and rat, followed by mouse and rabbit. The microsomal activity to convert emodin into omega-hydroxyemodin was accelerated by the pretreatment of animals with phenobarbital, and inhibited by SKF 525A. The microsomal hydroxylation reactions of the methyl residue and the anthraquinoid nucleus of emodin were presumed to be catalyzed regiospecifically by multiple forms of cytochrome P-450.

... Emodin was biotransformed by the microsomal enzymes into at least 5 quinonoid metabolites, among which one pigment, identified as 2-hydroxyemodin (1,2,3,8-tetrahydroxy-6-methyl-anthraquinone), was proven to be a direct mutagen to the test strain, and the remaining 4 quinonoid metabolites were negative or far less active than this active principle.

Emodin has known human metabolites that include Emodin 3-hydroxy-glucuronide.

Emodin is biotransformed by the microsomal cytochrome P450 enzymes into active hydroxyemodins such as omega-hydroxyemodin and 2-hydroxyemodin. Emodin glycoside is carried unabsorbed to the large intestine, where it is metabolized to the active aglycones by intestinal bacterial flora. (A3043, A3046)

Wikipedia

4,4'-Methylenebis(2-chloroaniline)

Use Classification

Storage Conditions

Stability Shelf Life

Dates

Emodin - A natural anthraquinone derivative with diverse pharmacological activities

Ruchi Badoni Semwal, Deepak Kumar Semwal, Sandra Combrinck, Alvaro ViljoenPMID: 34311280 DOI: 10.1016/j.phytochem.2021.112854

Abstract

Emodin (1,3,8-trihydroxy-6-methyl-anthraquinone) is a natural anthraquinone derivative that is present in numerous globally renowned herbal medicines. It is recognised as a protein tyrosine kinase inhibitor and as an anticancer drug, active against various tumour cells, including lung, breast, liver, and ovarian cancer cells. Recently, its role in combination chemotherapy with various allopathic medicines, to minimize their toxicity and to enhance their efficacy, has been studied. The use of emodin in these therapies is gaining popularity, due to fewer associated side effects compared with standard anticancer drugs. Emodin has a broad therapeutic window, and in addition to its antineoplastic activity, it displays anti-ulcer, anti-inflammatory, hepatoprotective, neuroprotective, antimicrobial, muscle relaxant, immunosuppressive and antifibrotic activities, in both in vitro and in vivo models. Although reviews on the anticancer activity of emodin have been published, none coherently unite all the pharmacological properties of emodin, particularly the anti-oxidant, antimicrobial, antidiabetic, immunosuppressive and hepatoprotective activities of the compound. Hence, in this review, all of the available data regarding the pharmacological properties of emodin are explored, with particular emphasis on the modes of action of the molecule. In addition, the manuscript details the occurrence, biosynthesis and chemical synthesis of the compound, as well as its toxic effects on biotic systems.Effects of photodynamic therapy mediated by emodin in cervical carcinoma cells

Ana Emília Brumatti Galiardi-Campoy, Francielly Cristina Machado, Tamara Carvalho, Antonio Claudio Tedesco, Paula Rahal, Marilia Freitas CalmonPMID: 34119706 DOI: 10.1016/j.pdpdt.2021.102394

Abstract

Cervical cancer is a worldwide public health problem, and improved selective therapies and anticancer drugs are urgently needed. In recent years, emodin has attracted considerable attention due to its anti-inflammatory, antineoplastic, and proapoptotic effects. Furthermore, emodin may be used as a photosensitizing agent in photodynamic therapy. Interest in photodynamic therapy for cancer treatment has increased due to its efficiency in causing tumor cell death. This study aimed to analyze the effect of emodin combined with photodynamic therapy in cervical carcinoma cell lines. At first, emodin presented cytotoxicity in concentration and time-dependent manners in all the specific cell lines analyzed. SiHa, CaSki, and HaCaT cancer cells presented more than 80% cell viability in concentrations below 30 µmol/L. Fluorescence microscopy images showed efficient cellular uptake of emodin in all analyzed cell lines. A significant decrease in cell viability was observed in SiHa, CaSki, and HaCaT cell lines after treatment of emodin combined with photodynamic therapy. These decreases were accompanied by increased ROS production, caspase-3 activity, and fluorescence intensity of autophagic vacuoles. This suggests increased ROS production led to cell death by apoptosis and autophagy. Additionally, after the combination of emodin and photodynamic therapy in SiHa cells, we observed the overexpression of 22 target genes and downregulation of two target genes of anti-cancer drugs. These results show the promising potential for applications that combine emodin with photodynamic therapy for cervical cancer treatment.Emodin inhibits lipid accumulation and inflammation in adipose tissue of high-fat diet-fed mice by inducing M2 polarization of adipose tissue macrophages

Fang Yu, Nan Yu, Jie Peng, Yan Zhao, Lei Zhang, Xiaohui Wang, Xiaona Xu, Jian Zhou, Feng WangPMID: 34110631 DOI: 10.1096/fj.202100157RR

Abstract

Adipose tissue macrophages (ATMs) represent the most abundant leukocytes in adipose tissue (AT). An increase in number and a phenotypical switch of ATMs during the development of obesity contribute to chronic inflammation and metabolic disorders, which have been regarded as potential therapeutic targets to restore AT homeostasis. Emodin has been shown to exert strong anti-inflammatory property via acting on macrophages in a range of disease models. However, whether emodin exerts a beneficial effect on obesity via modulating ATMs has not been reported. In high-fat diet (HFD)-induced obese mice, emodin significantly inhibited the increase of body weight and lipid accumulation in ATs. Emodin apparently reduced glucose and insulin levels and ameliorated serum lipid profiles in HFD-fed mice. Moreover, the local and systemic inflammation was dramatically alleviated by emodin. We next discovered that M2 macrophage percentage was greatly increased by emodin although total ATMs was not altered, which resulted in a net increase of M2 macrophages in AT. In vitro studies confirmed that emodin promoted the polarization of macrophages towards M2. Gene ontology (GO) analysis showed that myeloid leukocyte differentiation and activation were among the most significant biological processes in emodin-treated ATMs. We further identified that TREM2 was the most dramatically upregulated molecule by emodin and emodin-induced M2 macrophage polarization was dependent on TREM2. Furthermore, silencing TREM2 apparently abrogated the effect of emodin on AT inflammation and adipogenesis. We, for the first time, disclosed that emodin inhibited obesity by promoting M2 macrophage polarization via TREM2, suggesting that emodin may be explored as a clinical and translational candidate in preventing obesity and its related metabolic diseases.Analysis of the Composition of Lyophilisates Obtained from

Kamil Pawłowicz, Dominika Ludowicz, Marta Karaźniewicz-Łada, Kamil Wdowiak, Judyta Cielecka-PiontekPMID: 34071863 DOI: 10.3390/molecules26113204

Abstract

The aim of the study is to evaluate the composition of lyophilisates obtained fromleaf gel at the age of one to four years. The leaves were obtained from controlled crops, which allowed to exclude environmental factors as variables. It was confirmed that the lyophilisates obtained from different years of

leaf gel varied in chromatographic analyses in terms of aloin A and aloenin A content (high-performance liquid chromatography with diode-array detection HPLC-DAD, high-performance liquid chromatography with tandem mass spectrometric detection HPLC-MS/MS). Similarly, while testing the phenolic acids and the sum of polyphenols content, differences in their levels in leaf gel lyophilisates from plants of individual years were observed (spectrophotometric method UV-VIS). The lyophilisate composition analysis showed that the one-year-old leaves were characterized by the highest content of aloin A and aloenin A. While the content of polyphenols, including phenolic acids, was higher in the leaves of older plants. The antioxidant potential of the tested lyophilisates was assessed simultaneously. Regardless of the research model used (CUPRAC, DPPH, ABTS), an antioxidant effect was noted for

leaves.

Emodin alleviates hypertrophic scar formation by suppressing macrophage polarization and inhibiting the Notch and TGF-β pathways in macrophages

Zihuan Xia, Jiancheng Wang, Songlin Yang, Cheng Liu, Shu Qin, Wenbo Li, Yulong Cheng, Huan Hu, Jin Qian, Yi Liu, Chenliang DengPMID: 34320121 DOI: 10.1590/1414-431X2021e11184

Abstract

Hypertrophic scar (HS) formation is a common complication that develops after skin injury; however, there are few effective and specific therapeutic approaches for HS. Emodin has previously been reported to inhibit mechanical stress-induced HS inflammation. Here, we investigated the molecular mechanisms underlying the inhibitory effects of emodin on HS formation. First, we conducted in vitro assays that revealed that emodin inhibited M1 and M2 polarization in rat macrophages. We subsequently established a combined rat model of tail HS and dorsal subcutaneous polyvinyl alcohol (PVA) sponge-induced wounds. Rats were treated with emodin or vehicle (DMEM). Tail scar specimens were harvested at 14, 28, and 42 days post-incision and subjected to H&E staining and Masson's trichrome staining. Histopathological analyses confirmed that emodin attenuated HS formation and fibrosis. Macrophages were separated from wound cells collected from the PVA sponge at 3 and 7 days after implantation. Flow cytometry analysis demonstrated that emodin suppressed in vivo macrophage recruitment and polarization at the wound site. Finally, we explored the molecular mechanisms of emodin in modulating macrophage polarization by evaluating the expression levels of selected effectors of the Notch and TGF-β pathways in macrophages isolated from PVA sponges. Western blot and qPCR assays showed that Notch1, Notch4, Hes1, TGF-β, and Smad3 were downregulated in response to emodin treatment. Taken together, our findings suggested that emodin attenuated HS formation and fibrosis by suppressing macrophage polarization, which is associated with the inhibition of the Notch and TGF-β pathways in macrophages.Aloe-emodin-mediated antimicrobial photodynamic therapy against multidrug-resistant Acinetobacter baumannii: An in vivo study

Yang Wang, Jiao Li, Songmei Geng, Xiaopeng Wang, Zixin Cui, Wenpeng Ma, Meng Yuan, Chengcheng Liu, Yanhong JiPMID: 33930578 DOI: 10.1016/j.pdpdt.2021.102311

Abstract

Antimicrobial photodynamic therapy (aPDT) has shown great potential for treatment of superficial or localized multidrug-resistant (MDR) Acinetobacter baumannii infections. The purpose of this study was to investigate the cytotoxicity and in vivo safety of aloe-emodin (AE), and its photodynamic treatment efficacy against MDR A. baumannii infections.The cytotoxicity (dark toxicity) and phototoxicity of AE to human immortalized keratinocytes and mice fibroblasts were detected by CCK-8 kit. Low and high doses of AE were intravenously injected into mice to evaluate the safety of AE in vivo. Bioluminescent MDR A. baumannii strain was employed to establish the infection model on BALB/c mice after skin scald, and infection status and therapeutic effect of AE-mediated aPDT were assessed by animal imaging system. The peripheral blood of mice was analyzed by flow cytometer.

AE had low cytotoxicity to human immortalized keratinocytes and mice fibroblasts, and had certain phototoxicity to these cells under light irradiation. The in vivo experiments demonstrated that AE caused no obvious effects on the weight and pathological changes of mice. AE-mediated aPDT was effective in the treatment of MDR A. baumannii caused infections in mice after skin scald.

AE has potential to be used in the photodynamic treatment of MDR A. baumannii caused superficial infections after scald.

On the mechanism of tumor cell entry of aloe-emodin, a natural compound endowed with anticancer activity

Teresa Pecere, Eleonora Ponterio, Enzo Di Iorio, Modesto Carli, Matteo Fassan, Luisa Santoro, Maicol Bissaro, Giulia Bernabè, Stefano Moro, Ignazio Castagliuolo, Giorgio PalùPMID: 33990938 DOI: 10.1002/ijc.33686

Abstract

Aloe-emodin (1,8-dihydroxy-3-[hydroxymethyl]-anthraquinone), AE, is one of the active constituents of a number of plant species used in traditional medicine. We have previously identified, for the first time, AE as a new antitumor agent and shown that its selective in vitro and in vivo killing of neuroblastoma cells was promoted by a cell-specific drug uptake process. However, the molecular mechanism underlying the cell entry of AE has remained elusive as yet. In this report, we show that AE enters tumor cells via two of the five somatostatin receptors: SSTR2 and SSTR5. This observation was suggested by gene silencing, receptor competition, imaging and molecular modeling experiments. Furthermore, SSTR2 was expressed in all surgical neuroblastoma specimens we analyzed by immunohistochemistry. The above findings have strong implications for the clinical adoption of this natural anthraquinone molecule as an antitumor agent.Revealing the therapeutic targets and molecular mechanisms of emodin-treated coronavirus disease 2019 via a systematic study of network pharmacology

Hai-Xia Du, Jia-Qi Zhu, Jing Chen, Hui-Fen Zhou, Jie-Hong Yang, Hai-Tong WanPMID: 34088885 DOI: 10.18632/aging.203098

Abstract

Emodin has shown pharmacological effects in the treatment of infection with severe acute respiratory syndrome coronavirus-2, which leads to coronavirus disease 2019 (COVID-19). Thus, we speculated that emodin may possess anti-COVID-19 activity. In this study, using bioinformatics databases, we screened and harvested the candidate genes or targets of emodin and COVID-19 prior to the determination of pharmacological targets and molecular mechanisms of emodin against COVID-19. We discovered core targets for the treatment of COVID-19, including mitogen-activated protein kinase 1 (MAPK1), tumor protein (TP53), tumor necrosis factor (TNF), caspase-3 (CASP3), epidermal growth factor receptor (EGFR), vascular endothelial growth factor A (VEGFA), interleukin 1B (IL1B), mitogen-activated protein kinase 14 (MAPK14), prostaglandin-endoperoxide synthase 2 (PTGS2), B-cell lymphoma-2-like protein 1 (BCL2L1), interleukin-8 (CXCL8), myeloid cell leukemia-1 (MCL1), and colony stimulating factor 2 (CSF2). The GO analysis of emodin against COVID-19 mainly included cytokine-mediated signaling pathway, response to lipopolysaccharide, response to molecule of bacterial origin, developmental process involved in reproduction, and reproductive structure development. The KEGG results exhibited that the molecular pathways mainly included IL-17 signaling pathway, AGE-RAGE signaling pathway in diabetic complications, TNF signaling pathway, pertussis, proteoglycans in cancer, pathways in cancer, MAPK signaling pathway, NOD-like receptor signaling pathway, NF-kappa B signaling pathway, etc. Also, molecular docking results revealed the docking capability between emodin and COVID-19 and the potential pharmacological activity of emodin against COVID-19. Taken together, these findings uncovered the targets and pharmacological mechanisms of emodin for treating COVID-19 and suggested that the vital targets might be used as biomarkers against COVID-19.Emodin-Induced Oxidative Inhibition of Mitochondrial Function Assists BiP/IRE1

Li-Zhen Qiu, Lan-Xin Yue, Yu-Hao Ni, Wei Zhou, Cong-Shu Huang, Hui-Fang Deng, Ning-Ning Wang, Hong Liu, Xian Liu, Yong-Qiang Zhou, Cheng-Rong Xiao, Yu-Guang Wang, Yue GaoPMID: 33968299 DOI: 10.1155/2021/8865813

Abstract

Cassiae Semen is a widely used herbal medicine and a popular edible variety in many dietary or health beverage. Emerging evidence disclosed that improper administration of Cassiae Semen could induce obvious liver injury, which is possibly attributed to emodin, one of the bioactive anthraquinone compounds in Cassiae Semen, which caused hepatotoxicity, but the underlying mechanisms are not completely understood. Hence, the present study firstly explored the possible role of oxidative stress-mediated mitochondrial dysfunction and ER stress in emodin-cause apoptosis of L02 cells, aiming to elaborate possible toxic mechanisms involved in emodin-induced hepatotoxicity. Our results showed that emodin-induced ROS activated ER stress and the UPR via the BiP/IRE1/CHOP signaling pathway, followed by ER Ca

release and cytoplasmic Ca

overloading. At the same time, emodin-caused redox imbalance increased mtROS while decreased MMP and mitochondrial function, resulting in the leaks of mitochondrial-related proapoptotic factors. Interestingly, blocking Ca

release from ER by 2-APB could inhibit emodin-induced apoptosis of L02, but the restored mitochondrial function did not reduce the apoptosis rates of emodin-treated cells. Besides, tunicamycin (TM) and doxorubicin (DOX) were used to activate ER stress and mitochondrial injury at a dosage where obvious apoptosis was not observed, respectively. We found that cotreatment with TM and DOX significantly induced apoptosis of L02 cells. Thus, all the results indicated that emodin-induced excessive ROS generation and redox imbalance promoted apoptosis, which was mainly associated with BiP/IRE1

/CHOP signaling-mediated ER stress and would be enhanced by oxidative stress-mediated mitochondrial dysfunction. Altogether, this finding has implicated that redox imbalance-mediated ER stress could be an alternative target for the treatment of Cassiae Semen or other medicine-food homologous varieties containing emodin-induced liver injury.

Mechanistic insights into the anti-depressant effect of emodin: an integrated systems pharmacology study and experimental validation

Peng Zeng, Xiao-Ming Wang, Chao-Yuan Ye, Hong-Fei Su, Ying-Yan Fang, Teng Zhang, Qing TianPMID: 34051074 DOI: 10.18632/aging.203072